molecular formula C19H28N2O2S B4732634 N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No. B4732634
M. Wt: 348.5 g/mol
InChI Key: XLFHLYHJYYAEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.

Mechanism of Action

N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The mu-opioid receptor is activated by endogenous opioid peptides, such as endorphins and enkephalins, as well as exogenous opioid drugs, such as morphine and fentanyl. N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide binds to the mu-opioid receptor and blocks the activation of the receptor by opioid ligands.
Biochemical and Physiological Effects:
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide can inhibit the release of dopamine in the nucleus accumbens, which is a key brain region involved in the reward pathway. This suggests that N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide may have potential therapeutic applications in addiction treatment. N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to inhibit the development of opioid tolerance, which is a common problem associated with long-term opioid use.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its high selectivity for the mu-opioid receptor. This allows researchers to investigate the specific role of the mu-opioid receptor in pain and addiction without interference from other opioid receptors. However, one of the limitations of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to use in long-term studies.

Future Directions

There are a number of future directions for research on N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in combination with other drugs for pain management and addiction treatment. Another area of interest is the development of longer-acting N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide analogs that can be used in long-term studies. Additionally, further research is needed to investigate the potential therapeutic applications of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in other areas, such as depression and anxiety disorders.
Conclusion:
In conclusion, N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a selective antagonist of the mu-opioid receptor that has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has a number of biochemical and physiological effects, including the inhibition of dopamine release and the prevention of opioid tolerance. While there are some limitations to the use of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in lab experiments, it remains a valuable tool for investigating the role of the mu-opioid receptor in pain and addiction. Further research is needed to fully understand the potential therapeutic applications of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide and its analogs.

Scientific Research Applications

N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to be highly selective for the mu-opioid receptor, which is the primary target for opioid analgesics. N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been used in a variety of in vitro and in vivo studies to investigate the role of the mu-opioid receptor in pain and addiction.

properties

IUPAC Name

N-cyclooctyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c22-18(20-16-7-4-2-1-3-5-8-16)15-10-12-21(13-11-15)19(23)17-9-6-14-24-17/h6,9,14-16H,1-5,7-8,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFHLYHJYYAEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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